![molecular formula C21H17N3O4 B3501300 N-(3-{[methyl(phenyl)amino]carbonyl}phenyl)-3-nitrobenzamide](/img/structure/B3501300.png)
N-(3-{[methyl(phenyl)amino]carbonyl}phenyl)-3-nitrobenzamide
Übersicht
Beschreibung
N-(3-{[methyl(phenyl)amino]carbonyl}phenyl)-3-nitrobenzamide, also known as MNPA, is a chemical compound that has gained significant attention in the field of scientific research. MNPA is a small molecule inhibitor that has been shown to have potential in the treatment of various diseases, including cancer and neurodegenerative disorders. In
Wirkmechanismus
The mechanism of action of N-(3-{[methyl(phenyl)amino]carbonyl}phenyl)-3-nitrobenzamide is through the inhibition of specific enzymes and molecular pathways. N-(3-{[methyl(phenyl)amino]carbonyl}phenyl)-3-nitrobenzamide targets the protein kinase CK2, which plays a key role in cell growth and survival. By inhibiting CK2, N-(3-{[methyl(phenyl)amino]carbonyl}phenyl)-3-nitrobenzamide can induce cell death in cancer cells and reduce the accumulation of amyloid-beta plaques in the brain.
Biochemical and Physiological Effects:
N-(3-{[methyl(phenyl)amino]carbonyl}phenyl)-3-nitrobenzamide has been shown to have a range of biochemical and physiological effects. In cancer cells, N-(3-{[methyl(phenyl)amino]carbonyl}phenyl)-3-nitrobenzamide induces cell death by inhibiting CK2 and disrupting specific molecular pathways. In addition, N-(3-{[methyl(phenyl)amino]carbonyl}phenyl)-3-nitrobenzamide has been shown to reduce the expression of genes involved in cancer cell proliferation and survival.
In the brain, N-(3-{[methyl(phenyl)amino]carbonyl}phenyl)-3-nitrobenzamide has been shown to reduce the accumulation of amyloid-beta plaques, which are a key contributor to the development of Alzheimer's disease. N-(3-{[methyl(phenyl)amino]carbonyl}phenyl)-3-nitrobenzamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the key advantages of N-(3-{[methyl(phenyl)amino]carbonyl}phenyl)-3-nitrobenzamide is its specificity for CK2, which makes it a promising candidate for cancer and Alzheimer's disease treatment. N-(3-{[methyl(phenyl)amino]carbonyl}phenyl)-3-nitrobenzamide is also relatively easy to synthesize and purify, making it accessible for laboratory experiments.
However, one of the limitations of N-(3-{[methyl(phenyl)amino]carbonyl}phenyl)-3-nitrobenzamide is its low solubility in water, which can make it difficult to administer in vivo. In addition, N-(3-{[methyl(phenyl)amino]carbonyl}phenyl)-3-nitrobenzamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for N-(3-{[methyl(phenyl)amino]carbonyl}phenyl)-3-nitrobenzamide research. One area of interest is in the development of more potent and selective CK2 inhibitors. Another area of research is in the optimization of N-(3-{[methyl(phenyl)amino]carbonyl}phenyl)-3-nitrobenzamide's pharmacokinetic properties, such as solubility and bioavailability, to improve its effectiveness in vivo.
In addition, N-(3-{[methyl(phenyl)amino]carbonyl}phenyl)-3-nitrobenzamide could be further explored for its potential in treating other diseases, such as autoimmune disorders and infectious diseases. N-(3-{[methyl(phenyl)amino]carbonyl}phenyl)-3-nitrobenzamide could also be used as a tool in basic research to study the role of CK2 in various cellular processes.
Conclusion:
In conclusion, N-(3-{[methyl(phenyl)amino]carbonyl}phenyl)-3-nitrobenzamide is a promising small molecule inhibitor that has potential in the treatment of cancer and neurodegenerative disorders. Its specificity for CK2 makes it a promising candidate for further research and development. While there are limitations to its use, N-(3-{[methyl(phenyl)amino]carbonyl}phenyl)-3-nitrobenzamide's ease of synthesis and purification make it accessible for laboratory experiments. Future research directions for N-(3-{[methyl(phenyl)amino]carbonyl}phenyl)-3-nitrobenzamide include the development of more potent and selective inhibitors, as well as the optimization of its pharmacokinetic properties.
Wissenschaftliche Forschungsanwendungen
N-(3-{[methyl(phenyl)amino]carbonyl}phenyl)-3-nitrobenzamide has been extensively studied for its potential therapeutic applications. One of the key areas of research is in cancer treatment. N-(3-{[methyl(phenyl)amino]carbonyl}phenyl)-3-nitrobenzamide has been shown to inhibit the growth of cancer cells by targeting specific molecular pathways. It has been found to be effective against a range of cancers, including breast, lung, and prostate cancer.
In addition to cancer, N-(3-{[methyl(phenyl)amino]carbonyl}phenyl)-3-nitrobenzamide has also been studied for its potential in treating neurodegenerative disorders such as Alzheimer's disease. N-(3-{[methyl(phenyl)amino]carbonyl}phenyl)-3-nitrobenzamide has been shown to reduce the accumulation of amyloid-beta plaques in the brain, which are a hallmark of Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-methyl-3-[(3-nitrobenzoyl)amino]-N-phenylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c1-23(18-10-3-2-4-11-18)21(26)16-8-5-9-17(13-16)22-20(25)15-7-6-12-19(14-15)24(27)28/h2-14H,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAOQSXRNOXYST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.